molecular formula C18H17ClN4O B11142802 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11142802
M. Wt: 340.8 g/mol
InChI Key: CQGPAHFKARXEST-UHFFFAOYSA-N
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Description

2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a pyridinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of a chlorophenyl halide in the presence of a base.

    Attachment of Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridinylmethyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridinylmethyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • **2-[5-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Uniqueness

2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17ClN4O/c1-12-16(10-17(24)21-11-15-4-2-3-9-20-15)18(23-22-12)13-5-7-14(19)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

CQGPAHFKARXEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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